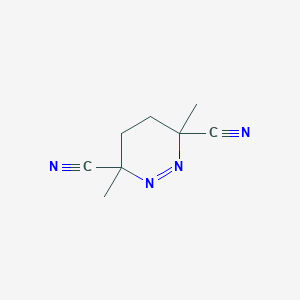
3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile typically involves cyclization reactions. One common method involves the reaction of appropriate dicarbonitrile precursors with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tetrahydropyridazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5,6-Tetrahydropyridazine: This compound shares the tetrahydropyridazine ring but lacks the dimethyl and dicarbonitrile substituents.
1,2,3,6-Tetrahydropyridine: Another similar compound with a different arrangement of nitrogen atoms and substituents.
Uniqueness
3,6-Dimethyl-3,4,5,6-tetrahydropyridazine-3,6-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dicarbonitrile groups enhance its reactivity and potential for forming diverse derivatives.
Propiedades
Número CAS |
57542-24-2 |
|---|---|
Fórmula molecular |
C8H10N4 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
3,6-dimethyl-4,5-dihydropyridazine-3,6-dicarbonitrile |
InChI |
InChI=1S/C8H10N4/c1-7(5-9)3-4-8(2,6-10)12-11-7/h3-4H2,1-2H3 |
Clave InChI |
HTIMRESCRXTVBE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(N=N1)(C)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


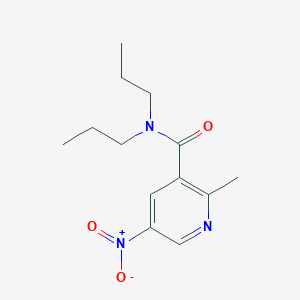
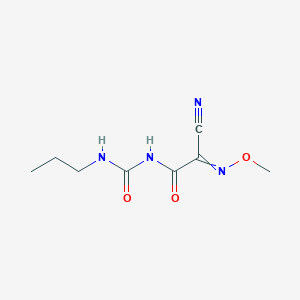
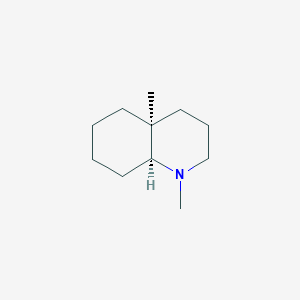
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
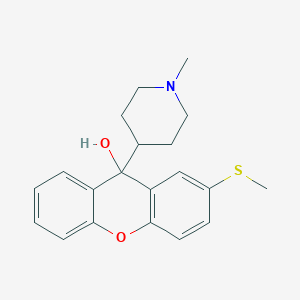



![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)

![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)


